molecular formula C17H18ClN3O3 B2941887 2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE CAS No. 1421498-65-8

2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE

Cat. No.: B2941887
CAS No.: 1421498-65-8
M. Wt: 347.8
InChI Key: BYPSWBLALGBNDM-UHFFFAOYSA-N
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Description

This compound features a pyrazine ring linked via an ether bond to a piperidin-4-yl group, which is further substituted with a 5-chloro-2-methoxybenzoyl moiety. The benzoyl group introduces lipophilic and electron-withdrawing characteristics, while the pyrazine core may contribute to hydrogen bonding and aromatic interactions.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-3-2-12(18)10-14(15)17(22)21-8-4-13(5-9-21)24-16-11-19-6-7-20-16/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSWBLALGBNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE typically involves multiple steps:

    Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the chloromethoxybenzoyl group: This step involves the acylation of the piperidine intermediate with 5-chloro-2-methoxybenzoyl chloride under basic conditions.

    Coupling with pyrazine: The final step involves the coupling of the chloromethoxybenzoyl-piperidine intermediate with pyrazine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloromethoxybenzoyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products include substituted derivatives with various functional groups.

Scientific Research Applications

2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(5-CHLORO-2-METHOXYBENZOYL)PIPERIDIN-4-YL]OXY}PYRAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Target Compound
  • Key Groups :
    • Pyrazine (C₄H₃N₂O)
    • Piperidin-4-yl with 5-chloro-2-methoxybenzoyl substitution
  • Hypothesized Properties: Moderate lipophilicity (due to chloro and methoxy groups) Potential metabolic stability (benzoyl group resists oxidation)
Analog 1: Pioglitazone Hydrochloride ()
  • Structure : Thiazolidinedione core with pyridinyl ethoxy benzyl substitution.
  • Comparison :
    • Piperidine vs. Pyridine : The target compound’s piperidine may enhance conformational flexibility compared to Pioglitazone’s rigid pyridine.
    • Substituents : Pioglitazone’s ethoxy group improves solubility, whereas the target’s chloro-methoxybenzoyl group prioritizes target binding .
Analog 2: Patent Compounds ()
  • Examples :
    • 2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperidin-4-yl氧)-4H-吡啶[1,2-a]吡啶-4-酮
    • 2-(8-chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperazin-1-氧)-4H-吡啶[1,2-a]吡啶-4-酮
  • Substituents: Chloro and methyl groups in analogs may enhance potency but increase metabolic liabilities compared to the target’s methoxy group .
Analog 3: 2-(4-Ethoxyphenyl)-N-((1-(Pyridin-2-yl)Piperidin-4-yl)Methyl)Acetamide ()
  • Structure : Piperidine linked to pyridinyl and acetamide-ethoxyphenyl groups.
  • Molecular Weight: 353.5 g/mol (analog) vs. ~390–400 g/mol (estimated for target), suggesting differences in bioavailability .

Physicochemical and Pharmacokinetic Hypotheses

Property Target Compound Pioglitazone Hydrochloride Patent Compounds () 2-(4-Ethoxyphenyl)-N-... ()
Lipophilicity (LogP) Moderate (chloro, benzoyl) Low (polar thiazolidinedione) High (chloro, methyl) Moderate (ethoxy, acetamide)
Solubility Low (pyrazine, benzoyl) High (ionizable groups) Low (bulky heterocycles) Moderate (polar substituents)
Metabolic Stability High (stable benzoyl) Moderate (oxidation-prone) Low (methyl/chloro liabilities) Moderate (amide resistance)

Research Implications

The target compound’s chloro-methoxybenzoyl group may optimize receptor affinity compared to analogs with smaller substituents (e.g., methyl in ). However, its pyrazine core could limit solubility relative to Pioglitazone’s ionizable thiazolidinedione .

Biological Activity

The compound 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyrazine is a synthetic derivative of piperidine and pyrazine that has garnered interest in pharmacological research due to its potential biological activity. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18ClN3O3
  • Molecular Weight : 347.78 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
AppearanceWhite solid
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes. Research indicates that compounds with similar structural motifs exhibit:

  • Anticancer Activity : Through the activation of apoptosis signaling pathways such as NF-κB and PI3K/Akt, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : Inhibitory effects on bacterial strains like Staphylococcus aureus and Escherichia coli have been reported for piperidine derivatives .
  • Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and urease, which could be beneficial in treating neurodegenerative diseases and urinary infections, respectively .

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of piperidine derivatives on various cancer cell lines, demonstrating that compounds similar to this compound induced significant apoptosis through caspase-dependent pathways .
  • Antimicrobial Effects :
    • In vitro studies showed that derivatives containing the piperidine ring exhibited notable antibacterial activity against multiple strains, suggesting a broad-spectrum potential for infection control .
  • Neuroprotective Effects :
    • Research highlighted the ability of certain piperidine derivatives to inhibit AChE, which is crucial for managing conditions like Alzheimer's disease. The inhibition rate was quantified, showing promising results for future therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyrazine, and how can key intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via cyclization using phosphorous oxychloride (POCl₃) under reflux conditions (120°C), as demonstrated in analogous pyrazine derivatives . Key intermediates, such as substituted benzoic acid hydrazides, should be purified via column chromatography and characterized using IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR to confirm acylhydrazide formation. Mass spectrometry (MS) is critical for verifying molecular ion peaks .

Q. Which spectroscopic techniques are essential for resolving structural ambiguities in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is necessary to confirm the molecular formula. For resolving ambiguities in substituent positioning, 2D NMR techniques (e.g., HSQC, HMBC) can clarify through-bond correlations, particularly between the piperidin-4-yloxy moiety and the pyrazine ring. IR spectroscopy aids in identifying carbonyl (C=O) and ether (C-O-C) functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields when conflicting cyclization conditions are reported in literature?

  • Methodological Answer : Systematic variation of solvents (e.g., DMF vs. toluene), catalysts (e.g., POCl₃ vs. PCl₅), and temperatures (80–120°C) should be tested using design-of-experiments (DoE) approaches. For example, reports 70–85% yields using POCl₃ at 120°C, while highlights diol intermediates requiring mesylation. Reaction monitoring via TLC or HPLC can identify optimal stopping points to minimize side products .

Q. How should contradictory biological activity data from structural analogs be analyzed to prioritize this compound for further study?

  • Methodological Answer : Perform meta-analysis of published IC₅₀ values and selectivity indices for analogs (e.g., pyrazine derivatives with piperidine/pyrrolidine substitutions). Use molecular docking to compare binding affinities to target proteins (e.g., bacterial enzymes or receptors). notes antibacterial activity for chloro-substituted pyrazines, but discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Validate findings using orthogonal assays (e.g., time-kill curves) .

Q. What strategies resolve discrepancies in reported physicochemical properties, such as melting points or purity?

  • Methodological Answer : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized drying protocols). Use differential scanning calorimetry (DSC) to determine melting points with ±1°C precision. For purity conflicts, employ HPLC with diode-array detection (DAD) and compare retention times to commercial standards. shows purity variations (54–99%) due to differing crystallization solvents, so solvent screening (e.g., ethanol vs. acetonitrile) is advised .

Q. What computational methods predict the impact of substituent modifications on this compound’s pharmacokinetic profile?

  • Methodological Answer : Utilize QSAR models to correlate substituent electronic/hydrophobic parameters (e.g., Hammett σ, logP) with bioavailability. Molecular dynamics simulations can assess membrane permeability (e.g., Blood-Brain Barrier penetration). Tools like SwissADME predict metabolic stability, highlighting susceptibility to CYP450 oxidation. suggests piperazine derivatives often undergo N-dealkylation, which can be modeled using in silico metabolism software .

Data Analysis and Contradiction Management

Q. How can researchers validate synthetic pathways when intermediate characterization data conflicts with theoretical predictions?

  • Methodological Answer : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR chemical shifts). For example, if a methoxy group’s ¹H NMR signal appears downfield unexpectedly, compare with calculated shifts using Gaussian or ACD/Labs software. X-ray crystallography provides definitive structural confirmation, as seen in for pyrazine derivatives .

Q. What statistical approaches are suitable for reconciling inconsistent bioactivity data across multiple studies?

  • Methodological Answer : Apply Bland-Altman analysis to assess agreement between datasets. Use hierarchical clustering to group studies by assay type (e.g., cell-based vs. enzyme inhibition). Bayesian meta-analysis can weight studies by sample size and precision. For example, and report varying MICs for chloro-pyrazines, which may stem from bacterial strain differences—stratify data by pathogen species .

Tables for Key Data

Property Reported Values Method Reference
Synthetic Yield 54–99%Cyclization (POCl₃, 120°C)
Melting Point 44–160°CDSC
Bioactivity (MIC) 2–32 µg/mL (vs. S. aureus)Broth microdilution
logP (Predicted) 2.8–3.5SwissADME

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